![molecular formula C7H8Br4 B13490312 rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[410]heptane is a brominated bicyclic compound with a unique structure that makes it of interest in various fields of scientific research
Méthodes De Préparation
The synthesis of rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane typically involves the bromination of bicyclo[4.1.0]heptane derivatives. One common method includes the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired tetrabrominated product. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common reagents used in these reactions include nucleophiles for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of flame retardants and other brominated materials.
Mécanisme D'action
The mechanism by which rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane exerts its effects involves its interaction with molecular targets through its bromine atoms. These interactions can lead to modifications in the structure and function of proteins and other biomolecules. The pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane include other brominated bicyclic compounds such as:
- rac-(1R,6S)-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
- rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride
- rac-(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and chemical behavior.
Propriétés
Formule moléculaire |
C7H8Br4 |
|---|---|
Poids moléculaire |
411.75 g/mol |
Nom IUPAC |
(1S,3R,4R,6R)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H8Br4/c8-5-1-3-4(2-6(5)9)7(3,10)11/h3-6H,1-2H2/t3-,4+,5-,6-/m1/s1 |
Clé InChI |
LPUSFNNWTPCHBJ-JGWLITMVSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H](C2(Br)Br)C[C@H]([C@@H]1Br)Br |
SMILES canonique |
C1C2C(C2(Br)Br)CC(C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13490231.png)
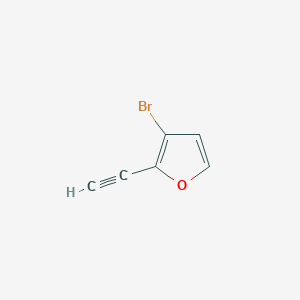
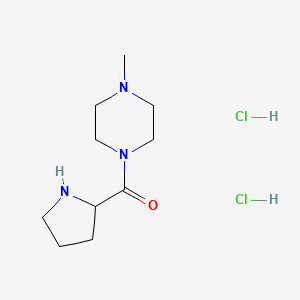

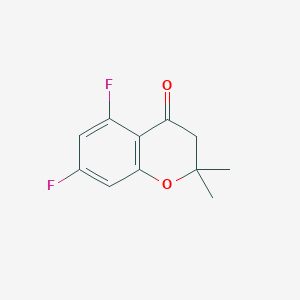
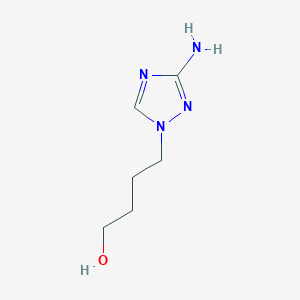
![tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13490271.png)
![(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13490274.png)
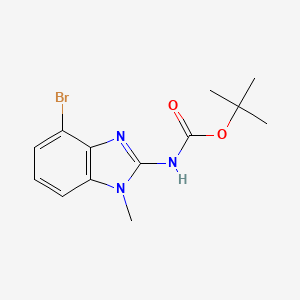



![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)

